molecular formula C10H11NO3 B1327064 [(2,5-Dimethylphenyl)amino](oxo)acetic acid CAS No. 959240-41-6

[(2,5-Dimethylphenyl)amino](oxo)acetic acid

Cat. No.: B1327064
CAS No.: 959240-41-6
M. Wt: 193.2 g/mol
InChI Key: DSLMVFQUDGKGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of (2,5-Dimethylphenyl)aminoacetic acid generally involves a multi-step reaction. A common synthetic route includes the reaction of 2,5-dimethylaniline with an appropriate amount of ozone to generate the corresponding methyl ester, which is then hydrolyzed to obtain the target product . Industrial production methods may vary, but they typically follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(2,5-Dimethylphenyl)aminoacetic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, enabling copper-catalyzed coupling of aryl halides with aliphatic acyclic secondary amines under relatively mild conditions . This interaction facilitates the formation of new chemical bonds, contributing to its effectiveness in various synthetic applications.

Comparison with Similar Compounds

(2,5-Dimethylphenyl)aminoacetic acid can be compared with other similar compounds such as:

The uniqueness of (2,5-Dimethylphenyl)aminoacetic acid lies in its specific structural configuration, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2-(2,5-dimethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-4-7(2)8(5-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLMVFQUDGKGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649319
Record name (2,5-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-41-6
Record name (2,5-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.